molecular formula C14H18FNO5S B14804993 Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate

Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate

Cat. No.: B14804993
M. Wt: 331.36 g/mol
InChI Key: NJALJABJKAUGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate is a chemical compound with the molecular formula C14H18FNO5S and a molecular weight of 331.37 . This compound is known for its unique structural features, which include a piperidine ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached through a sulfonylation reaction using reagents like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.

    Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride in the presence of a base.

Chemical Reactions Analysis

Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The piperidine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Benzyl Trans-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJALJABJKAUGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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